molecular formula C8H15NO2 B12976184 (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B12976184
M. Wt: 157.21 g/mol
InChI Key: WTSMQDGZFPWJOU-LURJTMIESA-N
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Description

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral amino acid derivative characterized by its unique cyclopropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopropyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the presence of a chiral ligand to induce enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable chiral catalysts and optimization of reaction parameters are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by mimicking the transition state of the substrate or by binding to the active site, thereby blocking substrate access. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid: The enantiomer of the compound, with different biological activity and binding affinity.

    3-Amino-3-cyclopropylpropanoic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    3-Amino-2,2-dimethylpropanoic acid: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. These features enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

WTSMQDGZFPWJOU-LURJTMIESA-N

Isomeric SMILES

CC(C)([C@H](C1CC1)N)C(=O)O

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)O

Origin of Product

United States

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